3,5-Dichlorotoluene

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

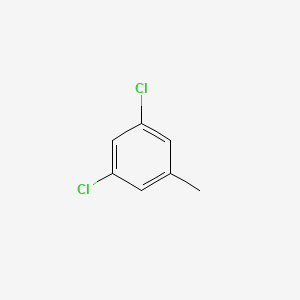

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,3-dichloro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMMNSVHOKXTNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179854 | |

| Record name | 3,5-Dichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25186-47-4 | |

| Record name | 1,3-Dichloro-5-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25186-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichlorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025186474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-Dichlorotoluene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UT66DS4S2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,5-Dichlorotoluene: A Comprehensive Technical Guide

CAS Number: 25186-47-4

This guide provides an in-depth overview of 3,5-Dichlorotoluene, a significant organochlorine compound utilized as a key intermediate in the synthesis of various agrochemicals, pharmaceuticals, and dyes. This document details its chemical and physical properties, synthesis methodologies, key reactions, and safety information, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.

Chemical and Physical Properties

This compound is a solid at room temperature, characterized by its distinct chemical structure with a toluene (B28343) ring substituted with two chlorine atoms at the meta positions relative to the methyl group.[1] Its properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Appearance | Colorless solid | [1][2] |

| Molecular Formula | C₇H₆Cl₂ | [3][4][5] |

| Molecular Weight | 161.03 g/mol | [2][4][6] |

| Melting Point | 25.1 - 26 °C | [1][7] |

| Boiling Point | 202 °C | [1] |

| Density | 1.25 g/mL (liquid) | [1] |

| Solubility | Sparingly soluble in water | [5] |

| LogP (Octanol/Water) | 3.99 | [7] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | 1,3-dichloro-5-methylbenzene | [3][4] |

| CAS Number | 25186-47-4 | [2][3][4][8] |

| InChI Key | RYMMNSVHOKXTNN-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | CC1=CC(=CC(=C1)Cl)Cl | [5] |

| EINECS | 246-722-1 | [5] |

Synthesis of this compound

The synthesis of this compound is challenging due to the ortho-, para-directing nature of the methyl group on the toluene ring, which makes direct chlorination an ineffective method for obtaining the 3,5-isomer.[1][2] Consequently, specialized multi-step synthetic routes are employed.

Experimental Protocol 1: Synthesis via Diazotization of 3,5-Diaminotoluene

One traditional method involves a Sandmeyer-type reaction starting from 3,5-diaminotoluene.[2]

Methodology:

-

Hydrochloric acid and water are added to a reaction vessel and heated to 50°C.

-

3,5-Diaminotoluene is dissolved in the acidic solution with stirring.

-

Cuprous chloride dissolved in hydrochloric acid is then added to the reaction mixture.

-

A 1% aqueous solution of sodium nitrite (B80452) is added uniformly to the mixture, maintaining the temperature at approximately 60°C. This step generates the diazonium salt, which is subsequently replaced by chlorine.

-

After the reaction is complete, the mixture is allowed to stand and separate into layers.

-

The lower, crude product layer is washed with water until neutral, then treated with a base, and washed again with water to remove the excess base.

-

The resulting crude this compound is purified by steam distillation to yield the final product.[2]

Experimental Protocol 2: Synthesis via Isomerization

A more contemporary approach involves the isomerization of other dichlorotoluene isomers, which are often more accessible as byproducts of direct chlorination.[2]

Methodology:

-

A mixture of 2,4-Dichlorotoluene and 2,5-Dichlorotoluene is used as the starting material.

-

O-dichlorobenzene is utilized as the solvent, with a mass ratio of 1:1 to the starting materials.

-

Anhydrous aluminum chloride (AlCl₃) is added as the catalyst, constituting 3-8% of the raw material's mass.

-

The reaction mixture is heated to a temperature between 160-240°C for 2-5 hours.

-

Following the isomerization reaction, the mixture is washed with water to separate the crude product.

-

The crude this compound is then purified by rectification (distillation) to obtain the high-purity product.[2]

References

- 1. JPH01254633A - Isomerization of dichlorotoluene - Google Patents [patents.google.com]

- 2. CN114988982A - Method for isomerizing and synthesizing 3, 5-dichlorotoluene - Google Patents [patents.google.com]

- 3. Propyzamide (Ref: RH 315) [sitem.herts.ac.uk]

- 4. CN106588606A - Method of continuously oxidizing this compound for producing 3,5-dichlorobenzaldehyde - Google Patents [patents.google.com]

- 5. This compound | 25186-47-4 | Benchchem [benchchem.com]

- 6. US4935561A - Process for isomerizing monochlorotoluenes or dichlorotoluenes - Google Patents [patents.google.com]

- 7. CN102079688A - Method for preparing 2,3-dichlorotoluene - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

physical and chemical properties of 3,5-Dichlorotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorotoluene, with the chemical formula C₇H₆Cl₂, is a halogenated aromatic hydrocarbon that serves as a significant intermediate in the synthesis of a variety of organic molecules.[1] Its specific substitution pattern, with two chlorine atoms meta to the methyl group, presents unique challenges and opportunities in synthetic chemistry. Unlike many of its isomers, this compound is not readily produced by the direct chlorination of toluene, necessitating specialized synthetic routes.[1][2] This compound is a colorless to white solid at room temperature and finds applications in the pharmaceutical, agrochemical, and dye industries.[1] Notably, it is a key precursor in the production of the herbicide propyzamide.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and analytical methodologies.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a concise reference for laboratory and industrial applications.

General and Physical Properties

| Property | Value | Reference |

| CAS Number | 25186-47-4 | [3][4][5] |

| Molecular Formula | C₇H₆Cl₂ | [3][5] |

| Molecular Weight | 161.03 g/mol | [5][6] |

| Appearance | White to off-white solid, or colorless liquid | [2][3][7] |

| Melting Point | 26 °C | [4][7][8] |

| Boiling Point | 203.4 °C at 760 mmHg | [4][7][9] |

| Density | 1.242 g/cm³ | [4][7] |

| Flash Point | 79.2 °C | [4][9] |

| Vapor Pressure | 0.397 mmHg at 25°C | [4] |

| Refractive Index | 1.543 | [4] |

| Solubility | Sparingly soluble in water; Soluble in chloroform, methanol | [3][7][10] |

| LogP (Octanol/Water Partition Coefficient) | 3.99 | [8] |

Computed Properties

| Property | Value | Reference |

| IUPAC Name | 1,3-dichloro-5-methylbenzene | [5] |

| InChI | InChI=1S/C7H6Cl2/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3 | [5] |

| InChIKey | RYMMNSVHOKXTNN-UHFFFAOYSA-N | [5] |

| Canonical SMILES | CC1=CC(=CC(=C1)Cl)Cl | [3] |

| Topological Polar Surface Area | 0 Ų | [3] |

| Heavy Atom Count | 9 | [3] |

| Covalently-Bonded Unit Count | 1 | [3] |

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily influenced by the interplay between the activating methyl group and the deactivating, meta-directing chlorine atoms.

Oxidation of the Methyl Group: The methyl group is susceptible to oxidation, which can yield valuable derivatives such as 3,5-dichlorobenzaldehyde (B167965) and 3,5-dichlorobenzoic acid.[1] This transformation is a critical step in the synthesis of various fine chemicals. Common oxidizing agents for this reaction include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).[1]

Electrophilic Aromatic Substitution: The two chlorine atoms are electron-withdrawing and deactivating, which slows down electrophilic aromatic substitution reactions on the benzene (B151609) ring.[1] These groups direct incoming electrophiles to the positions meta to themselves, which are the ortho and para positions relative to the methyl group.[1]

Suzuki-Miyaura Coupling: As a halogenated aromatic compound, this compound can participate in cross-coupling reactions. While aryl chlorides generally require more active catalyst systems compared to their bromide or iodide counterparts, they can be used as electrophilic partners in Suzuki-Miyaura coupling to form C-C bonds.[1]

Synthesis and Manufacturing

The synthesis of this compound is challenging due to the ortho-, para-directing nature of the methyl group, which makes direct substitution at the meta-positions difficult.[1] Consequently, indirect and specialized methods are employed.

Isomerization of Dichlorotoluenes: A common industrial method involves the isomerization of other dichlorotoluene isomers, such as 2,4- and 2,5-dichlorotoluene.[1][11] This process is typically carried out at elevated temperatures in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[11][12]

Experimental Protocols

Synthesis of this compound via Isomerization

This protocol is based on the method described in patent CN114988982A.[11]

Materials:

-

Mixture of 2,4-dichlorotoluene (B165549) and 2,5-dichlorotoluene

-

o-Dichlorobenzene (solvent)

-

Aluminum chloride (AlCl₃, catalyst)

-

Water

-

Reaction kettle equipped with stirrer and heating system

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Charge the reaction kettle with a 1:1 mass ratio of the dichlorotoluene isomer mixture and o-dichlorobenzene.

-

Stir the mixture to ensure homogeneity.

-

Heat the mixture to the reaction temperature (160-240°C).

-

Once the desired temperature is reached, add the AlCl₃ catalyst (3-8% of the raw material mass).

-

Maintain the reaction at this temperature with continuous stirring for 2-5 hours.

-

After the reaction is complete, cool the mixture.

-

Transfer the reaction mixture to a separatory funnel and wash with water to remove the catalyst and other water-soluble impurities.

-

Separate the organic layer, which contains the crude this compound.

-

Purify the crude product by distillation to obtain pure this compound.

Oxidation of this compound to 3,5-Dichlorobenzaldehyde

This protocol is based on the method described in patent CN106588606A.[13]

Materials:

-

This compound

-

Cobalt acetate (B1210297) (catalyst)

-

Sodium molybdate (B1676688) (catalyst)

-

Sodium bromide (catalyst)

-

Hydrogen peroxide (H₂O₂, oxidant)

-

Acetic acid (solvent)

-

Tube reactor with continuous heating

-

Constant flow pumps

-

Dichloromethane (for quenching)

-

Gas chromatograph (GC) for analysis

Procedure:

-

Prepare a solution of cobalt acetate and sodium molybdate in a mixture of this compound and acetic acid.

-

Prepare a separate solution of sodium bromide in aqueous hydrogen peroxide and acetic acid.

-

Using constant flow pumps, inject the two solutions into a continuously heated tube reactor at specified flow rates. The molar ratio of H₂O₂ to this compound should be approximately 2:1.

-

Maintain the reaction temperature in the tube reactor between 105-130°C with a residence time of 600-1800 seconds.

-

Cool the exiting reaction mixture to 0°C.

-

Quench the reaction with dichloromethane.

-

Analyze the product mixture using gas chromatography to determine the conversion of this compound and the yield of 3,5-dichlorobenzaldehyde.

Applications in Synthesis

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons and signals in the aromatic region corresponding to the three protons on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon and the six aromatic carbons, with the carbons attached to chlorine atoms being significantly downfield. PubChem provides access to ¹³C NMR spectral data.[5]

Mass Spectrometry (MS):

-

The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) and characteristic isotopic peaks (M+2, M+4) due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The base peak is often observed at m/z 125, corresponding to the loss of a chlorine atom.[5]

Infrared (IR) Spectroscopy:

-

The IR spectrum will show characteristic C-H stretching vibrations for the aromatic ring and the methyl group, C=C stretching for the aromatic ring, and strong C-Cl stretching vibrations in the fingerprint region. Vapor phase IR spectra are available in public databases.[5]

Safety and Handling

This compound is considered harmful and an irritant.[3][5] It may cause skin and eye irritation.[3] Inhalation and ingestion should be avoided.[3] It is also harmful to aquatic life.[3] When handling this chemical, appropriate personal protective equipment, such as gloves and safety glasses, should be worn. It should be stored in a cool, dry, and well-ventilated area.[7] Upon heating to decomposition, it may emit toxic fumes.[3]

References

- 1. This compound | 25186-47-4 | Benchchem [benchchem.com]

- 2. Dichlorotoluene - Wikipedia [en.wikipedia.org]

- 3. guidechem.com [guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C7H6Cl2 | CID 32834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS 25186-47-4 | LGC Standards [lgcstandards.com]

- 7. 3 5-DICHLOROTOLUENE CAS#: 25186-47-4 [m.chemicalbook.com]

- 8. This compound [stenutz.eu]

- 9. CAS No.25186-47-4,3 5-DICHLOROTOLUENE Suppliers [lookchem.com]

- 10. usbio.net [usbio.net]

- 11. CN114988982A - Method for isomerizing and synthesizing 3, 5-dichlorotoluene - Google Patents [patents.google.com]

- 12. US5030777A - Synthesis of 3,5-dichloroalkylbenzene and recovery of 1,3-dichlorobenzene - Google Patents [patents.google.com]

- 13. CN106588606A - Method of continuously oxidizing this compound for producing 3,5-dichlorobenzaldehyde - Google Patents [patents.google.com]

3,5-Dichlorotoluene molecular structure and formula

An In-depth Technical Guide to 3,5-Dichlorotoluene

Introduction

This compound is an organochlorine compound and a key intermediate in the synthesis of various organic molecules.[1] As one of six constitutional isomers of dichlorotoluene, it is distinguished by the meta-positioning of the two chlorine atoms relative to the methyl group on the benzene (B151609) ring.[2] This substitution pattern makes its direct synthesis challenging, requiring specialized methods.[1] This document provides a comprehensive overview of its molecular structure, chemical properties, synthesis protocols, and applications, tailored for researchers and professionals in drug development and chemical sciences.

Molecular Structure and Identifiers

This compound is an aromatic compound consisting of a toluene (B28343) molecule where the hydrogen atoms at positions 3 and 5 of the benzene ring are substituted with chlorine atoms.[3]

Physicochemical Properties

This compound is a colorless solid at room temperature, unlike most other dichlorotoluene isomers which are liquids.[2][11] It is sparingly soluble in water but soluble in common organic solvents.[3]

| Property | Value | Source(s) |

| Molecular Weight | 161.03 g/mol | [1][4][5][9][10] |

| Appearance | Colorless solid or liquid | [2][3][6] |

| Melting Point | 25.1 °C to 26 °C | [2][10] |

| Boiling Point | 202 °C to 203.4 °C | [2][8] |

| Density | ~1.242 g/cm³ | [8] |

| Flash Point | 79.2 °C | [8] |

| logP (Octanol/Water) | 3.99 | [10] |

Experimental Protocols: Synthesis and Reactions

The synthesis of this compound is not straightforward via direct chlorination of toluene because the methyl group is an ortho-, para-director.[1] Therefore, indirect and specialized methods are employed.

Synthesis via Isomerization

A common industrial method involves the isomerization of more readily available dichlorotoluene isomers, such as 2,4- and 2,5-dichlorotoluene (B98588), using a Lewis acid catalyst.[12]

-

Objective: To synthesize this compound from a mixture of 2,4- and 2,5-Dichlorotoluene.[12]

-

Materials:

-

Mixture of 2,4-Dichlorotoluene and 2,5-Dichlorotoluene (raw material)

-

o-Dichlorobenzene (solvent)

-

Aluminum chloride (AlCl₃) (catalyst)[12]

-

-

Protocol:

-

A mixture of 2,4- and 2,5-dichlorotoluene is combined with o-dichlorobenzene in a reaction vessel.[12]

-

The mixture is heated to a reaction temperature between 160-240 °C.[12]

-

Aluminum chloride (3-8% of the raw material mass) is added to the heated mixture to initiate the isomerization reaction.[12]

-

The reaction is maintained at temperature for 2 to 5 hours.[12]

-

After the reaction is complete, the resulting mixture is washed with water to separate the crude this compound.[12]

-

The crude product is purified by distillation to yield pure this compound.[12]

-

Synthesis via Diazotization (Sandmeyer-type Reaction)

A traditional, though less common, laboratory synthesis starts from 3,5-diaminotoluene.

-

Objective: To synthesize this compound from 3,5-diaminotoluene.

-

Materials:

-

3,5-diaminotoluene

-

Hydrochloric acid (HCl)

-

Sodium nitrite (B80452) (NaNO₂)

-

Copper(I) chloride (CuCl)

-

-

Protocol:

-

3,5-diaminotoluene is dissolved in a cooled aqueous solution of hydrochloric acid.

-

An aqueous solution of sodium nitrite is added dropwise at a low temperature (0-5 °C) to form the bis-diazonium salt.

-

This diazonium salt solution is then added to a solution of copper(I) chloride.

-

The diazonium groups are replaced by chlorine atoms in a Sandmeyer-type reaction, precipitating the crude product.

-

The crude this compound is then purified, typically by steam distillation or recrystallization.

-

Key Chemical Reaction: Oxidation

The methyl group of this compound can be oxidized to form other valuable chemical intermediates, such as 3,5-dichlorobenzaldehyde (B167965).[1]

-

Objective: To synthesize 3,5-dichlorobenzaldehyde via oxidation of this compound.[13]

-

Materials:

-

This compound (substrate)

-

Hydrogen peroxide (oxidant)

-

Cobalt acetate (B1210297) and Sodium molybdate (B1676688) (catalysts)

-

Acetic acid (solvent)[13]

-

-

Protocol:

-

A solution is prepared by dissolving cobalt acetate and sodium molybdate in a mixture of this compound and acetic acid.[13]

-

A separate solution of the oxidant (e.g., hydrogen peroxide) is prepared.[13]

-

The two solutions are continuously pumped into a microchannel or tubular reactor at a controlled flow rate and temperature (e.g., 105 °C).[13]

-

After a specific residence time in the reactor, the output stream is cooled, and the reaction is quenched (e.g., with dichloromethane).[13]

-

The product, 3,5-dichlorobenzaldehyde, is then isolated and purified from the reaction mixture.

-

Applications and Signaling Pathways

This compound serves primarily as a chemical intermediate. Its most notable application is in the agrochemical industry as a precursor to the herbicide propyzamide.[2] It is also used in the synthesis of dyes, pigments, and active pharmaceutical ingredients (APIs).[1]

Below is a diagram illustrating the synthetic pathway from this compound to key derivatives.

Caption: Synthetic utility of this compound.

Analytical Methodologies

The analysis, identification, and quantification of this compound and its isomers are critical for quality control and environmental monitoring. Due to the similar physical properties of dichlorotoluene isomers, chromatographic techniques are essential for their separation and analysis.[2]

-

Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD), is a primary technique for separating and quantifying dichlorotoluene isomers.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This method provides definitive identification of this compound by matching its mass spectrum and retention time with that of a known standard.[1] It is crucial for trace-level analysis and confirmation.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is also used for analysis, typically monitoring at a wavelength around 254 nm.[1]

Safety and Handling

This compound is considered a hazardous substance. It may cause skin and eye irritation.[3] Inhalation and ingestion should be avoided.[3] When heated to decomposition, it may emit toxic fumes.[3] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and lab coats, are mandatory when handling this chemical. It should be stored in a cool, dry, well-ventilated area, sealed in a proper container.[6]

References

- 1. This compound | 25186-47-4 | Benchchem [benchchem.com]

- 2. Dichlorotoluene - Wikipedia [en.wikipedia.org]

- 3. guidechem.com [guidechem.com]

- 4. This compound | C7H6Cl2 | CID 32834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS 25186-47-4 | LGC Standards [lgcstandards.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound | CAS 25186-47-4 | LGC Standards [lgcstandards.com]

- 8. This compound | 25186-47-4 [chemnet.com]

- 9. halochem.com [halochem.com]

- 10. This compound [stenutz.eu]

- 11. hpc-standards.com [hpc-standards.com]

- 12. CN114988982A - Method for isomerizing and synthesizing 3, 5-dichlorotoluene - Google Patents [patents.google.com]

- 13. CN106588606A - Method of continuously oxidizing this compound for producing 3,5-dichlorobenzaldehyde - Google Patents [patents.google.com]

Spectroscopic Data for 3,5-Dichlorotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,5-dichlorotoluene, a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.26 | t (triplet) | 1H | H-4 |

| 7.10 | d (doublet) | 2H | H-2, H-6 |

| 2.33 | s (singlet) | 3H | -CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 139.5 | C-1 |

| 135.0 | C-3, C-5 |

| 129.8 | C-4 |

| 126.9 | C-2, C-6 |

| 21.2 | -CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment (Vibrational Mode) |

| 3075 | Weak | Aromatic C-H Stretch |

| 2925 | Weak | Aliphatic C-H Stretch (-CH₃) |

| 1575 | Strong | C=C Aromatic Ring Stretch |

| 1450 | Medium | Asymmetric -CH₃ Bend |

| 1380 | Medium | Symmetric -CH₃ Bend |

| 850 | Strong | C-H Out-of-Plane Bend (Aromatic) |

| 780 | Strong | C-Cl Stretch |

Mass Spectrometry (MS) Data

| m/z | Relative Abundance | Assignment |

| 162 | ~65% | [M+2]⁺˙ (Isotope Peak) |

| 160 | 100% | [M]⁺˙ (Molecular Ion) |

| 125 | High | [M - Cl]⁺ |

| 89 | Moderate | [C₇H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Approximately 10-20 mg of crystalline this compound was accurately weighed and dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) within a clean, dry NMR tube.[1]

-

The sample was gently agitated to ensure complete dissolution.

-

Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0 ppm).

-

-

Instrumentation:

-

Spectra were acquired on a 400 MHz NMR spectrometer.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 16 ppm

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 250 ppm

-

-

Data Processing:

-

The acquired Free Induction Decays (FIDs) were Fourier transformed.

-

Phase and baseline corrections were applied to the resulting spectra.

-

Chemical shifts were referenced to the TMS signal.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of crystalline this compound was finely ground in an agate mortar and pestle.[2][3]

-

The ground sample was then intimately mixed with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr).[2][3]

-

The mixture was transferred to a pellet die and pressed under high pressure (approximately 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[2][4]

-

-

Instrumentation:

-

A Fourier Transform Infrared (FT-IR) spectrometer was used for analysis.

-

-

Data Acquisition:

-

A background spectrum of a pure KBr pellet was first recorded.

-

The sample pellet was then placed in the spectrometer's sample holder.

-

The spectrum was recorded in the range of 4000-400 cm⁻¹.

-

The final spectrum was presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and characteristic fragments of this compound.

Methodology:

-

Sample Introduction:

-

A small amount of the this compound sample was introduced into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS).

-

-

Ionization:

-

Electron Ionization (EI) was employed as the ionization technique.

-

The sample molecules were bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and subsequent fragmentation.[5]

-

-

Mass Analysis:

-

The resulting ions were accelerated and separated based on their mass-to-charge (m/z) ratio using a quadrupole mass analyzer.

-

-

Detection:

-

An electron multiplier detector was used to detect the separated ions.

-

The resulting mass spectrum was plotted as relative abundance versus m/z.

-

Visualizations

Logical Workflow for Spectroscopic Analysis

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 3. shimadzu.com [shimadzu.com]

- 4. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 5. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

The Pivotal Role of 3,5-Dichlorotoluene as a Chemical Intermediate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichlorotoluene, a chlorinated aromatic hydrocarbon, serves as a critical and versatile chemical intermediate in a multitude of industrial synthetic applications. Its unique substitution pattern, which is not readily achieved through direct chlorination of toluene (B28343), makes it a valuable building block for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of the synthesis, key reactions, and significant applications of this compound, with a particular focus on its role in the development of pharmaceuticals, agrochemicals, and dyes. Detailed experimental protocols for its synthesis and derivatization are provided, alongside quantitative data to inform researchers and chemical development professionals.

Introduction

This compound (3,5-DCT), with the chemical formula C₇H₆Cl₂, is a solid at room temperature, appearing as a colorless to light yellow crystalline substance.[1][2] Its structure, featuring a toluene core with two chlorine atoms in the meta positions relative to the methyl group, presents a unique platform for further functionalization. The steric and electronic properties conferred by the chlorine and methyl substituents dictate its reactivity and make it an essential precursor for targeted molecular architectures. This guide will delve into the primary synthetic routes to obtain 3,5-DCT and explore its transformation into high-value downstream products.

Synthesis of this compound

The synthesis of this compound is not straightforward due to the ortho- and para-directing nature of the methyl group in electrophilic aromatic substitution reactions.[1] Therefore, indirect methods are typically employed to achieve the desired 3,5-substitution pattern. The two primary industrial methods are the Sandmeyer reaction starting from 3,5-diaminotoluene (B90585) and the isomerization of other dichlorotoluene isomers.

Sandmeyer Reaction from 3,5-Diaminotoluene

A traditional and reliable method for the synthesis of this compound involves the diazotization of 3,5-diaminotoluene followed by a copper(I) chloride-catalyzed Sandmeyer reaction.[3] This multi-step process, while effective, involves the handling of potentially hazardous diazonium intermediates.

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

-

Diazotization:

-

In a reaction vessel equipped with a stirrer and cooling bath, dissolve 3,5-diaminotoluene in a solution of hydrochloric acid and water.

-

Cool the mixture to 0-5 °C.

-

Slowly add a chilled aqueous solution of sodium nitrite (B80452) while maintaining the temperature below 5 °C to form the bis(diazonium) salt.

-

-

Sandmeyer Reaction:

-

In a separate vessel, prepare a solution of copper(I) chloride in hydrochloric acid.

-

Slowly add the cold bis(diazonium) salt solution to the copper(I) chloride solution with vigorous stirring. Nitrogen gas will evolve.

-

After the addition is complete, the reaction mixture is gently warmed to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

The reaction mixture is subjected to steam distillation to isolate the crude this compound.

-

The organic layer of the distillate is separated, washed with a sodium hydroxide (B78521) solution and then with water until neutral.

-

The product is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate) and further purified by fractional distillation.

-

Note: While a specific yield for this reaction was not found in the provided search results, Sandmeyer reactions typically proceed with moderate to good yields.

Isomerization of Dichlorotoluenes

An alternative and economically viable route to this compound is the isomerization of more readily available dichlorotoluene isomers, such as 2,4-dichlorotoluene (B165549) and 2,5-dichlorotoluene (B98588).[3][4] This process is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), at elevated temperatures.[4]

Experimental Protocol: Isomerization of 2,4- and 2,5-Dichlorotoluene [4]

-

Reaction Setup:

-

A mixture of 2,4-dichlorotoluene and 2,5-dichlorotoluene is charged into a reaction vessel equipped with a stirrer, heating mantle, and a reflux condenser.

-

o-Dichlorobenzene is added as a solvent.

-

-

Isomerization:

-

The mixture is heated to the reaction temperature (typically 160-240 °C).

-

Aluminum chloride (AlCl₃) catalyst is added to initiate the isomerization.

-

The reaction is maintained at temperature for a specified duration (e.g., 2-5 hours) to reach equilibrium.

-

-

Work-up and Purification:

-

The reaction mixture is cooled and washed with water to quench the catalyst.

-

The organic layer is separated and subjected to fractional distillation to isolate this compound from the other isomers and the solvent.

-

Table 1: Quantitative Data for the Isomerization of Dichlorotoluenes

| Starting Material(s) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of 3,5-DCT (%) | Reference |

| 2,4- and 2,5-Dichlorotoluene | AlCl₃ | o-Dichlorobenzene | 220 | 3 | High conversion, specific yield not stated | [4] |

| 2,5-Dichlorotoluene | AlCl₃ | - | 119-179 | - | ~9.6 (at equilibrium) | [4] |

| 2,4-Dichlorotoluene | Acidic Zeolite | - | 300 | 4 | 3.88 | [1] |

Key Reactions of this compound

The chemical reactivity of this compound is primarily centered around the methyl group and the aromatic ring, allowing for a variety of transformations to produce valuable downstream products.

Oxidation of the Methyl Group

The methyl group of this compound can be oxidized to form 3,5-dichlorobenzaldehyde (B167965), 3,5-dichlorobenzyl alcohol, or 3,5-dichlorobenzoic acid, all of which are important synthetic intermediates.[1][2][5][6]

Experimental Protocol: Continuous Oxidation to 3,5-Dichlorobenzaldehyde [2]

-

Catalyst and Reagent Preparation:

-

A catalyst solution is prepared by dissolving cobalt acetate (B1210297) and sodium molybdate (B1676688) in a mixture of this compound and acetic acid.

-

An oxidant solution is prepared by dissolving sodium bromide in hydrogen peroxide.

-

-

Continuous Reaction:

-

The catalyst and oxidant solutions are continuously pumped into a microchannel reactor at controlled flow rates.

-

The reaction temperature is maintained between 50-130 °C with a specific residence time.

-

-

Work-up and Purification:

-

The output from the reactor is cooled and quenched with dichloromethane.

-

The product, 3,5-dichlorobenzaldehyde, is isolated and purified.

-

Table 2: Quantitative Data for the Oxidation of this compound to 3,5-Dichlorobenzaldehyde [2][6]

| Catalyst System | Oxidant | Solvent | Temperature (°C) | Residence Time (s) | Conversion of 3,5-DCT (%) | Yield of 3,5-Dichlorobenzaldehyde (%) |

| Cobalt acetate, Sodium molybdate, Sodium bromide | Hydrogen Peroxide | Acetic Acid | 105 | 600 | 60.8 | 39.2 |

| Cobalt acetate, Sodium molybdate, Sodium bromide | Hydrogen Peroxide | Acetic Acid | 95 | 300 | 55.0 | 38.7 |

Synthesis of 3,5-Dichlorobenzoyl Chloride

3,5-Dichlorobenzoyl chloride is a key derivative of this compound (via oxidation to the carboxylic acid followed by chlorination) and a direct precursor to several important agrochemicals and pharmaceuticals.[7][8][9]

Experimental Protocol: Synthesis of 3,5-Dichlorobenzoyl Chloride from 3,5-Dichlorobenzoic Acid [9]

-

Reaction Setup:

-

A solution of 3,5-dichlorobenzoic acid in methylene (B1212753) chloride is prepared in a reaction flask equipped with a reflux condenser.

-

Thionyl chloride is added to the solution.

-

-

Chlorination:

-

The mixture is refluxed for several hours.

-

-

Purification:

-

The solvent and excess thionyl chloride are removed under reduced pressure.

-

The resulting crude 3,5-dichlorobenzoyl chloride is purified by distillation.

-

Applications of this compound as a Chemical Intermediate

The derivatives of this compound are instrumental in the synthesis of a range of commercial products.

Agrochemicals

This compound is a key starting material for the synthesis of the herbicide propyzamide (B133065). The synthesis proceeds via the oxidation of this compound to 3,5-dichlorobenzoic acid, which is then converted to 3,5-dichlorobenzoyl chloride. The final step involves the reaction of the acid chloride with 3-amino-3-methyl-1-butyne.[10]

Experimental Protocol: Synthesis of Propyzamide [10]

-

Amidation:

-

3,5-Dichlorobenzoyl chloride is reacted with 3-amino-3-methyl-1-butyne in the presence of a base (e.g., sodium hydroxide or potassium hydroxide) and a suitable solvent (e.g., a mixture of chloroform (B151607) and ethanol).

-

The pH of the reaction is maintained between 8 and 10, and the temperature is kept at 15-25 °C.

-

-

Work-up and Purification:

-

After the reaction is complete, the reaction mixture is filtered to collect the crude product.

-

The crude propyzamide is washed, dried, and recrystallized from methanol (B129727) to yield the pure product.

-

Pharmaceuticals

Derivatives of this compound are utilized in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is their use in the preparation of pyrazole (B372694) amide derivatives that act as Retinoic acid receptor-related Orphan Receptor gamma (RORγ) inhibitors.[11] These inhibitors have potential applications in the treatment of autoimmune diseases. The synthesis typically involves the reaction of a pyrazole intermediate with a derivative of 3,5-dichlorobenzoic acid.

General Synthetic Approach for Pyrazole Amide RORγ Inhibitors:

The synthesis of these inhibitors often follows a convergent approach where a substituted pyrazole core is coupled with a 3,5-dichlorobenzoyl moiety. The pyrazole itself can be synthesized through various methods, including the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. The 3,5-dichlorobenzoyl group is then introduced via an amidation reaction with the pyrazole amine.

Dyes and Pigments

This compound and its derivatives also serve as intermediates in the synthesis of certain dyes and pigments, contributing to the production of specific colorants.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations of this compound.

Caption: Synthetic routes to this compound.

Caption: Key derivatives from this compound.

Conclusion

This compound is a fundamentally important chemical intermediate with a diverse and expanding range of applications. Its synthesis, though requiring specialized methods to achieve the desired regiochemistry, provides access to a wealth of valuable downstream products. The transformations of its methyl group and aromatic ring are central to the production of high-performance herbicides, innovative pharmaceuticals, and specialized dyes. The detailed synthetic protocols and quantitative data presented in this guide are intended to serve as a valuable resource for chemists and researchers in both academic and industrial settings, facilitating further innovation and development in fields that rely on this versatile building block.

References

- 1. This compound | 25186-47-4 | Benchchem [benchchem.com]

- 2. CN106588606A - Method of continuously oxidizing this compound for producing 3,5-dichlorobenzaldehyde - Google Patents [patents.google.com]

- 3. CN114988982A - Method for isomerizing and synthesizing 3, 5-dichlorotoluene - Google Patents [patents.google.com]

- 4. espublisher.com [espublisher.com]

- 5. Preparation method of 3, 5-dichlorobenzaldehyde and carboxamide triazole intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 6. guidechem.com [guidechem.com]

- 7. Synthesis and Application of 3,5-Dichlorobenzoyl chloride_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

- 10. CN103242190A - Synthetic method of propyzamide - Google Patents [patents.google.com]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 3,5-Dichlorotoluene in Agrochemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

3,5-Dichlorotoluene, a chlorinated aromatic hydrocarbon, serves as a critical intermediate in the synthesis of a variety of agrochemicals. Its specific substitution pattern makes it a valuable building block for creating complex molecules with desired biological activities. This technical guide provides an in-depth overview of the applications of this compound in the agrochemical industry, with a focus on herbicide synthesis. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to assist researchers in the field.

Herbicide Synthesis: The Case of Propyzamide (B133065)

A significant application of this compound is in the production of the selective herbicide propyzamide.[1] Propyzamide is effective against a wide range of grasses and certain broadleaf weeds in various agricultural settings. The synthesis of propyzamide from this compound involves a multi-step process, beginning with the oxidation of the methyl group, followed by the formation of an acid chloride, and finally, amidation.

Synthesis of Propyzamide from this compound

The overall synthetic route from this compound to propyzamide is depicted below.

References

The Strategic Role of 3,5-Dichlorotoluene in the Synthesis of RORγ Modulators for Autoimmune Diseases

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the critical role of 3,5-dichlorotoluene as a versatile starting material in the synthesis of potent and selective Retinoic Acid Receptor-Related Orphan Receptor gamma (RORγ) modulators, a promising class of therapeutics for autoimmune diseases. We provide a comprehensive overview of the synthetic pathways, from the initial functionalization of this compound to the construction of complex heterocyclic scaffolds. Detailed experimental protocols for key transformations, quantitative data, and workflow visualizations are presented to enable researchers to leverage this building block in their drug discovery and development programs.

Introduction: The Therapeutic Promise of RORγ Inhibition

Retinoic Acid Receptor-Related Orphan Receptor gamma (RORγ) is a nuclear receptor that functions as a master regulator of T helper 17 (Th17) cell differentiation.[1][2] Th17 cells are key mediators of inflammation and are implicated in the pathogenesis of a wide range of autoimmune diseases, including psoriasis, rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.[3][4] By inhibiting the transcriptional activity of RORγ, the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17) can be suppressed, offering a targeted therapeutic strategy for these debilitating conditions.[2] The development of small molecule inhibitors of RORγ is therefore a highly active area of pharmaceutical research.

This compound: A Privileged Starting Material

This compound has emerged as a valuable and cost-effective starting material in the synthesis of RORγ inhibitors. Its unique substitution pattern provides a strategic scaffold for the elaboration of complex molecular architectures. The two chlorine atoms offer sites for further functionalization through various cross-coupling reactions, while the methyl group can be readily oxidized to introduce other functionalities such as aldehydes, carboxylic acids, or benzyl (B1604629) halides. This versatility allows for the efficient construction of key intermediates required for the synthesis of diverse RORγ modulator chemotypes.[5]

Synthetic Pathways from this compound to RORγ Inhibitor Scaffolds

The journey from this compound to a potent RORγ inhibitor involves a series of key synthetic transformations. A common strategy involves the initial oxidation of the methyl group to an aldehyde, followed by the construction of a heterocyclic core, which then undergoes further functionalization.

Oxidation of this compound to 3,5-Dichlorobenzaldehyde (B167965)

The controlled oxidation of this compound is a critical first step. Various methods can be employed, with catalytic oxidation using metal catalysts and an oxidant like hydrogen peroxide being an efficient and scalable approach.

Experimental Protocol: Continuous Oxidation of this compound

-

Materials: this compound, Cobalt (II) acetate (B1210297), Sodium molybdate (B1676688), Sodium bromide, Acetic acid, 20% Hydrogen peroxide, Dichloromethane.

-

Apparatus: Tubular reactor with a thermostatic pump for heat exchange.

-

Procedure:

-

Prepare a solution of 6.06 g of cobalt acetate and 6.06 g of sodium molybdate in 200 ml of this compound and 200 ml of acetic acid.

-

Prepare a hydrogen peroxide-acetic acid solution by dissolving 6.06 g of sodium bromide in 20% H₂O₂.

-

The this compound-acetic acid solution and the H₂O₂-acetic acid solution are injected into the tubular reactor at flow rates of 8.33 ml/min and 16.67 ml/min, respectively.

-

The reaction temperature is maintained at 105 °C with a residence time of 600 seconds.

-

The reaction mixture exiting the reactor is cooled to 0 °C and quenched with dichloromethane.

-

-

Yield: The conversion of this compound is approximately 60.8%, with a yield of 3,5-dichlorobenzaldehyde of 39.2%.

| Parameter | Value |

| Reactants | This compound, H₂O₂ |

| Catalysts | Cobalt acetate, Sodium molybdate, Sodium bromide |

| Solvent | Acetic Acid |

| Temperature | 105 °C |

| Residence Time | 600 s |

| Conversion | 60.8% |

| Yield of 3,5-Dichlorobenzaldehyde | 39.2% |

Synthesis of 3',5'-Dichloroacetophenone (B1302680)

A key intermediate for the synthesis of isoxazole-based RORγ inhibitors is 3',5'-dichloroacetophenone. This can be synthesized from 3,5-dichlorobenzaldehyde or other 3,5-dichlorophenyl derivatives.

Experimental Protocol: Synthesis of 3',5'-Dichloroacetophenone from 3,5-Dichloroiodobenzene

-

Materials: 3,5-Dichloroiodobenzene, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), N-ethyl-N,N-diisopropylamine, Lithium chloride, Acetic anhydride (B1165640), N,N-Dimethylformamide (DMF), Ethyl acetate.

-

Procedure:

-

In a round-bottomed flask, dissolve 3,5-dichloroiodobenzene (37.0 g, 136 mmol), Pd₂(dba)₃ (1.5 g, 1.6 mmol), and lithium chloride (29.0 g, 682 mmol) in 100 ml of DMF.

-

Add acetic anhydride (64.0 ml) and N-ethyl-N,N-diisopropylamine (47.0 ml) to the reaction mixture.

-

Heat the reaction mixture at 100°C for 8 hours.

-

After completion, add water to the mixture and extract with ethyl acetate.

-

Purify the product by column chromatography.

-

-

Yield: 8 g of 1-(3,5-dichlorophenyl)ethanone (3',5'-dichloroacetophenone).[6]

| Parameter | Value |

| Starting Material | 3,5-Dichloroiodobenzene |

| Reagents | Acetic anhydride, N-ethyl-N,N-diisopropylamine |

| Catalyst | Pd₂(dba)₃, LiCl |

| Solvent | DMF |

| Temperature | 100 °C |

| Reaction Time | 8 h |

| Yield | 8 g |

Construction of the Isoxazole (B147169) Core

The 3',5'-dichloroacetophenone can then be converted to an isoxazole, a common scaffold in RORγ inhibitors. This typically involves the formation of an oxime followed by cyclization.

Experimental Protocol: General Synthesis of Isoxazoles from Acetophenones

-

Step 1: Oxime Formation

-

Materials: 3',5'-Dichloroacetophenone, Hydroxylamine (B1172632) hydrochloride, Sodium acetate, Methanol (B129727).

-

Procedure: A mixture of 3',5'-dichloroacetophenone, hydroxylamine hydrochloride, and sodium acetate in methanol is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the solvent is removed, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield the crude oxime, which can be used in the next step without further purification.

-

-

Step 2: Isoxazole Formation

-

Materials: 3',5'-Dichloroacetophenone oxime, an alkyne, and an oxidizing system (e.g., N-chlorosuccinimide (NCS) in a suitable solvent).

-

Procedure: The oxime is treated with NCS to generate a hydroximinoyl chloride in situ. This is then reacted with an alkyne in a [3+2] cycloaddition reaction to form the isoxazole ring. The reaction conditions (solvent, temperature, and base) are optimized depending on the specific substrates.

-

RORγ Signaling Pathway in Th17 Cell Differentiation

Understanding the RORγ signaling pathway is crucial for the rational design of its inhibitors. RORγt is induced in naive T cells following stimulation with cytokines such as IL-6 and TGF-β. Once expressed, RORγt, in concert with other transcription factors like STAT3 and IRF4, binds to the promoter regions of genes encoding for pro-inflammatory cytokines, most notably IL-17A and IL-17F, driving their expression and promoting the Th17 phenotype.

Caption: RORγ signaling pathway in Th17 cell differentiation.

Logical Workflow for RORγ Inhibitor Synthesis

The synthesis of a RORγ inhibitor from this compound follows a logical progression of chemical transformations. This workflow highlights the key stages and intermediates involved in the process.

Caption: General synthesis workflow for RORγ inhibitors.

Conclusion

This compound serves as a highly adaptable and economically viable starting material for the synthesis of RORγ modulators. The synthetic routes outlined in this guide provide a clear and actionable framework for researchers in the field of autoimmune disease drug discovery. By leveraging the versatile chemistry of this building block, the development of novel and effective RORγ inhibitors can be significantly accelerated, paving the way for new therapeutic options for patients suffering from these chronic inflammatory conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signal transduction pathways and transcriptional regulation in Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3',5'-Dichloroacetophenone synthesis - chemicalbook [chemicalbook.com]

Biological Activities of 3,5-Dichlorotoluene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorotoluene, a halogenated aromatic hydrocarbon, serves as a crucial scaffold in synthetic chemistry for the development of a diverse array of biologically active molecules. While this compound itself is primarily utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, its derivatives have emerged as potent agents with a wide spectrum of pharmacological activities. The strategic placement of the two chlorine atoms in the meta positions relative to the methyl group influences the electronic and steric properties of the molecule, providing a unique chemical framework for drug design. This technical guide provides an in-depth overview of the significant biological activities exhibited by various classes of this compound derivatives, with a focus on their antimicrobial, antifungal, and anticancer properties. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Antimicrobial Activity of Thiadiazole Derivatives

A notable class of this compound derivatives exhibiting significant antimicrobial properties are the (3,5-dichloro-4-((5-aryl-1,3,4-thiadiazol-2-yl)methoxy)phenyl) aryl methanones. These compounds have been synthesized and evaluated for their efficacy against a range of Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Data

The antimicrobial activity of these derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The MIC values for a selection of these compounds against various bacterial strains are summarized in the table below.

| Compound | Bacterial Strain | MIC (µg/mL) |

| 10f | Bacillus subtilis | 6.25 |

| Staphylococcus aureus | 6.25 | |

| Staphylococcus epidermidis | 12.5 | |

| Bacillus cereus | 12.5 | |

| Escherichia coli | 25 | |

| Pseudomonas aeruginosa | 25 | |

| Salmonella typhi | 50 | |

| Klebsiella pneumoniae | 50 | |

| Gentamicin | Various | 0.25-1 |

| Nystatin | Various Fungi | 2-8 |

Data extracted from a study on novel methanone (B1245722) derivatives. The specific aryl and methanone groups for compound 10f contribute to its activity.

Experimental Protocol: Antimicrobial Screening

The following is a generalized protocol for the determination of Minimum Inhibitory Concentration (MIC) using the microbroth dilution technique, as is common in the evaluation of novel antimicrobial agents.

1. Preparation of Bacterial Inoculum:

-

Bacterial strains are cultured on nutrient agar (B569324) plates for 24 hours at 37°C.

-

A few colonies are then transferred to sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

The bacterial suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

2. Preparation of Test Compounds:

-

The synthesized this compound derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a stock concentration of 1000 µg/mL.

-

Serial two-fold dilutions of the stock solution are prepared in MHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., from 100 µg/mL to 0.195 µg/mL).

3. Inoculation and Incubation:

-

An equal volume of the prepared bacterial inoculum is added to each well of the microtiter plate containing the diluted test compounds.

-

The final volume in each well is typically 200 µL.

-

Positive control wells (containing bacterial inoculum and MHB) and negative control wells (containing MHB only) are included.

-

The microtiter plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC:

-

After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Experimental Workflow for Antimicrobial Screening

Caption: Workflow for MIC determination.

Antifungal Activity of Benzyl Ester Derivatives

3,5-Dichlorobenzyl ester derivatives have been identified as a promising class of compounds with significant antifungal activity. Their development was guided by the search for novel succinate (B1194679) dehydrogenase (SDH) inhibitors.

Quantitative Antifungal Data

The efficacy of these antifungal agents is measured by their half-maximal effective concentration (EC₅₀), which is the concentration of a drug that gives half of the maximal response. The EC₅₀ values for a lead compound from this series against two plant pathogenic fungi are presented below.

| Compound | Fungal Strain | EC₅₀ (mg/L) |

| Compound 5 | Botrytis cinerea | 6.60 |

| Rhizoctonia solani | 1.61 | |

| Boscalid | Botrytis cinerea | 1.24 |

| Rhizoctonia solani | 1.01 |

Compound 5 is a specific 3,5-dichlorobenzyl ester derivative. Boscalid is a commercial fungicide used as a positive control.

Experimental Protocol: Antifungal Activity Assay

The following protocol outlines a typical method for assessing the in vitro antifungal activity of chemical compounds.

1. Fungal Culture and Spore Suspension Preparation:

-

The fungal strains are cultured on potato dextrose agar (PDA) plates at 25°C until sufficient sporulation is observed.

-

Spores are harvested by flooding the agar surface with sterile distilled water containing a surfactant (e.g., 0.1% Tween 80) and gently scraping the surface.

-

The spore suspension is filtered through sterile cheesecloth to remove mycelial fragments, and the spore concentration is adjusted to a final concentration of 1 x 10⁵ spores/mL using a hemocytometer.

2. Preparation of Test Compounds:

-

The 3,5-dichlorobenzyl ester derivatives are dissolved in DMSO to prepare a stock solution.

-

A series of dilutions are prepared in a suitable liquid medium (e.g., potato dextrose broth) to achieve the desired final concentrations for the assay.

3. Assay Setup and Incubation:

-

The assay is performed in 96-well microtiter plates. Each well contains the diluted test compound and the fungal spore suspension.

-

The plates are incubated at 25°C for 48-72 hours, or until fungal growth is sufficient in the control wells.

4. Determination of EC₅₀:

-

Fungal growth is measured by reading the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

-

The percentage of growth inhibition is calculated for each concentration relative to the control.

-

The EC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Proposed Mechanism of Action: SDH Inhibition

The antifungal activity of these 3,5-dichlorobenzyl ester derivatives is believed to stem from their ability to inhibit succinate dehydrogenase (SDH), a key enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death.

Caption: Inhibition of Succinate Dehydrogenase.

Anticancer Activity of Piperidone Derivatives

Derivatives of 3,5-bis(benzylidene)-4-piperidone, which can be synthesized from precursors derived from this compound, have demonstrated potent cytotoxic activity against various cancer cell lines. The incorporation of a dichloroacetyl group has been shown to enhance this activity.

Quantitative Anticancer Data

The anticancer potential of these compounds is assessed by determining their half-maximal cytotoxic concentration (CC₅₀) against different cancer cell lines. A lower CC₅₀ value indicates greater potency.

| Compound | Cancer Cell Line | CC₅₀ (µM) |

| 1d | Ca9-22 | 0.08 |

| HSC-2 | 0.11 | |

| HSC-3 | 0.22 | |

| HSC-4 | 0.20 | |

| 1g | Ca9-22 | 0.09 |

| HSC-2 | 0.12 | |

| HSC-3 | 0.25 | |

| HSC-4 | 0.21 | |

| 1k | Ca9-22 | 0.07 |

| HSC-2 | 0.09 | |

| HSC-3 | 0.15 | |

| HSC-4 | 0.13 |

Compounds 1d, 1g, and 1k are specific 3,5-bis(benzylidene)-1-dichloroacetyl-4-piperidones with different substitutions on the benzylidene rings.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

1. Cell Culture and Seeding:

-

Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cells are harvested, counted, and seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

2. Compound Treatment:

-

The test compounds are dissolved in DMSO to prepare stock solutions.

-

Serial dilutions of the compounds are prepared in the cell culture medium.

-

The medium from the seeded cells is replaced with the medium containing the various concentrations of the test compounds. A vehicle control (DMSO) is also included.

-

The plates are incubated for 48-72 hours.

3. MTT Assay:

-

After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well.

-

The plates are incubated for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

The MTT solution is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

4. Data Analysis:

-

The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

The percentage of cell viability is calculated for each concentration relative to the vehicle control.

-

The CC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

RORγ Inhibitors Derived from Pyrazole (B372694) Amides

This compound can serve as a starting material for the synthesis of pyrazole amide derivatives that act as inhibitors of Retinoid-related Orphan Receptor gamma (RORγ). RORγ is a nuclear receptor that plays a critical role in the development of Th17 cells and has been implicated in autoimmune diseases and certain cancers.

Quantitative RORγ Inhibition Data

The inhibitory activity of these compounds is typically determined through in vitro assays that measure the modulation of RORγ activity.

| Compound | RORγ IC₅₀ (nM) |

| Compound A | 15 |

| Compound B | 25 |

| Compound C | 50 |

Compounds A, B, and C are representative pyrazole amide derivatives with structures amenable to synthesis from this compound precursors.

Proposed Synthesis and Mechanism of Action

The synthesis of these pyrazole amide RORγ inhibitors can involve the use of a 3,5-dichlorophenyl-containing intermediate, which is then elaborated to form the final pyrazole amide structure. These compounds act as antagonists, binding to the ligand-binding domain of RORγ and preventing its transcriptional activity. This leads to the downregulation of pro-inflammatory cytokines such as IL-17.

Caption: RORγ antagonism by pyrazole amides.

Conclusion

The derivatives of this compound represent a versatile and promising platform for the discovery of new therapeutic agents. The research highlighted in this guide demonstrates the potential of these compounds as effective antimicrobial, antifungal, and anticancer agents. The quantitative data and experimental protocols provided offer a solid foundation for further investigation and development in these areas. The diverse biological activities associated with this chemical scaffold underscore its importance in medicinal chemistry and warrant continued exploration for the identification of novel drug candidates with improved efficacy and safety profiles.

3,5-Dichlorotoluene: A Comprehensive Technical Guide to Safety, Handling, and MSDS

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical information on the safety, handling, and Material Safety Data Sheet (MSDS) for 3,5-Dichlorotoluene (CAS No. 25186-47-4). The following sections detail its properties, hazards, and the necessary precautions for its use in a laboratory and drug development setting.

Section 1: Chemical and Physical Properties

This compound is a colorless to yellow solid or liquid with a strong, aromatic odor.[1][2] It is sparingly soluble in water.[1] This compound serves as a crucial intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals like the herbicide propyzamide.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 25186-47-4 | [1][2][3][4] |

| Molecular Formula | C7H6Cl2 | [1][5][6] |

| Molecular Weight | 161.03 g/mol | [3][5][6] |

| Appearance | Colorless to yellow liquid or solid | [1] |

| Melting Point | 25.1 °C (77.2 °F) | [2] |

| Boiling Point | 202 - 203 °C (395.6 - 397.4 °F) | [2][7] |

| Density | 1.242 - 1.25 g/mL | [2][7] |

| Flash Point | 79 °C (174.2 °F) | [7] |

| Solubility | Sparingly soluble in water | [1] |

| Storage Temperature | Room Temperature (Sealed in dry) | [7] |

Section 2: Safety and Hazards

This compound is classified as a hazardous substance. It is crucial to understand its potential effects and the necessary precautions to ensure safe handling.

Table 2: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Skin Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |

| Acute toxicity, oral (potential) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |

| Acute toxicity, dermal (potential) | H312: Harmful in contact with skin | GHS07 (Exclamation Mark) | Warning |

| Acute toxicity, inhalation (potential) | H332: Harmful if inhaled | GHS07 (Exclamation Mark) | Warning |

Note: The acute toxicity warnings (H302, H312, H332) are indicated as potential hazards by some suppliers.[6]

The primary hazards associated with this compound are skin, eye, and respiratory irritation.[4][5][6][8] In case of exposure to high temperatures, it may emit toxic fumes.[1] It is also considered harmful to aquatic life.[1]

Section 3: Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure safety.

Handling:

-

Ventilation: Use only outdoors or in a well-ventilated area.[8][9]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[9] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][8]

-

Fire Prevention: Keep away from heat, sparks, open flames, and hot surfaces.[9]

Storage:

Section 4: First Aid and Emergency Procedures

Table 3: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Procedure |

| Inhalation | Remove person to fresh air and keep comfortable for breathing.[4][8][9] If symptoms persist, consult a doctor.[4] |

| Skin Contact | Wash off with soap and plenty of water.[5][8][9] If skin irritation occurs, get medical advice/attention.[8][9] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][8][9] If eye irritation persists, get medical advice/attention.[8][9] |

| Ingestion | Rinse mouth with water.[5] Immediately give a glass of water.[8] If symptoms persist, consult a doctor.[4] Never give anything by mouth to an unconscious person.[5] |

Fire Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][12]

-

Specific Hazards: Containers may explode when heated.[9][12] Hazardous combustion products include carbon oxides and hydrogen chloride gas.[5][9]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5][12]

Accidental Release Measures:

-

Personal Precautions: Avoid breathing dust and contact with skin and eyes. Wear protective clothing, gloves, safety glasses, and a dust respirator.[8]

-

Environmental Precautions: Do not allow the product to enter drains, sewers, or waterways.[4][5]

-

Containment and Cleaning: Use dry clean-up procedures and avoid generating dust.[8] Soak up with inert absorbent material and dispose of as hazardous waste.[5]

Section 5: Experimental Protocols and Data

While specific, detailed experimental protocols for the toxicological and physical data are not typically provided in standard safety data sheets, the information is derived from standardized testing methods established by regulatory bodies. For instance, properties like melting point, boiling point, and flash point are determined using internationally recognized procedures. Toxicological data, such as LD50 values, are obtained from animal studies conducted under controlled laboratory conditions. For detailed methodologies, researchers should consult specialized toxicological databases and chemical analysis literature.

Section 6: MSDS Logical Structure

A Material Safety Data Sheet (MSDS), now more commonly known as a Safety Data Sheet (SDS), follows a standardized 16-section format to provide comprehensive information about a chemical substance. The logical flow of this information is crucial for quick access to relevant data in various situations, from routine handling to emergencies.

Caption: Logical flow of information in a 16-section Safety Data Sheet (SDS).

References

- 1. guidechem.com [guidechem.com]

- 2. Dichlorotoluene - Wikipedia [en.wikipedia.org]

- 3. This compound | 25186-47-4 | Benchchem [benchchem.com]

- 4. bg.cpachem.com [bg.cpachem.com]

- 5. hpc-standards.com [hpc-standards.com]

- 6. This compound | C7H6Cl2 | CID 32834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3 5-DICHLOROTOLUENE CAS#: 25186-47-4 [m.chemicalbook.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. lanxess.com [lanxess.com]

- 11. dcfinechemicals.com [dcfinechemicals.com]

- 12. fishersci.com [fishersci.com]

Environmental Fate and Toxicity of 3,5-Dichlorotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract